N-[(3S)-2,5-dioxooxolan-3-yl]propanamide
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Overview
Description
N-[(3S)-2,5-dioxooxolan-3-yl]propanamide is a chemical compound with the molecular formula C7H9NO4 It is characterized by the presence of a propanamide group attached to a 2,5-dioxooxolan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S)-2,5-dioxooxolan-3-yl]propanamide typically involves the reaction of a suitable amine with a 2,5-dioxooxolan derivative under controlled conditions. One common method involves the use of a condensation reaction between 3-aminopropanoic acid and 2,5-dioxooxolan-3-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N-[(3S)-2,5-dioxooxolan-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
N-[(3S)-2,5-dioxooxolan-3-yl]propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3S)-2,5-dioxooxolan-3-yl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-[(3S)-2,5-dioxooxolan-3-yl]acetamide
- N-[(3S)-2,5-dioxooxolan-3-yl]butanamide
Uniqueness
N-[(3S)-2,5-dioxooxolan-3-yl]propanamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties
Properties
CAS No. |
500163-57-5 |
---|---|
Molecular Formula |
C7H9NO4 |
Molecular Weight |
171.15 g/mol |
IUPAC Name |
N-[(3S)-2,5-dioxooxolan-3-yl]propanamide |
InChI |
InChI=1S/C7H9NO4/c1-2-5(9)8-4-3-6(10)12-7(4)11/h4H,2-3H2,1H3,(H,8,9)/t4-/m0/s1 |
InChI Key |
VSSLMRGVUDWYRO-BYPYZUCNSA-N |
Isomeric SMILES |
CCC(=O)N[C@H]1CC(=O)OC1=O |
Canonical SMILES |
CCC(=O)NC1CC(=O)OC1=O |
Origin of Product |
United States |
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